molecular formula C10H10N2O B1624903 4-(2-Methyl-1H-imidazol-1-YL)phenol CAS No. 81376-54-7

4-(2-Methyl-1H-imidazol-1-YL)phenol

Cat. No.: B1624903
CAS No.: 81376-54-7
M. Wt: 174.2 g/mol
InChI Key: LJPLOQIJTWHHOM-UHFFFAOYSA-N
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Description

“4-(2-Methyl-1H-imidazol-1-YL)phenol” is a chemical compound that belongs to the class of organic compounds known as phenylimidazoles . It is used as a reactant for synthesis of polymer-anchored oxovanadium (IV) complex and α1-Adrenoceptor agonists .


Synthesis Analysis

The synthesis of “this compound” involves several steps. One method involves the use of 4- (1 H -imidazol-I-yl)benzaldehyde and corresponding substituted acetophenone .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C10H10N2O . The InChI code for this compound is 1S/C10H10N2O/c1-8-11-6-7-12 (8)9-2-4-10 (13)5-3-9/h2-7,13H,1H3 .


Physical and Chemical Properties Analysis

The physical form of “this compound” is a white to yellow solid . The molecular weight of the compound is 174.2 .

Scientific Research Applications

Electronic/Substituents Influence in Imidazole-based Compounds

The study of imidazole-based compounds, including derivatives similar to 4-(2-Methyl-1H-imidazol-1-YL)phenol, has shown significant insights into the influence of electronic and substituent factors on the donor–acceptor capacities of imidazole rings. These studies are crucial in understanding the chemical properties and potential applications of these compounds in various fields, including material science and pharmaceuticals (Eseola et al., 2012).

Synthesis and Properties of Iron Complexes

Research on the synthesis of iron complexes using imidazole-based ligands, like this compound, has demonstrated applications in catalysis, particularly in reactions involving ethylene. These studies contribute to the development of new catalysts in industrial processes (Yankey et al., 2014).

Corrosion Inhibition in Metals

Imidazole derivatives, including compounds related to this compound, are being explored for their corrosion inhibition properties in various metals. This application is particularly relevant in the field of materials engineering and protection of infrastructure (Costa et al., 2021).

Fluorescence Properties in Chemical Sensing

Imidazole derivatives, similar to this compound, have been synthesized and studied for their fluorescence properties. This research contributes to the development of new fluorescent probes and sensors, with potential applications in biochemistry and environmental monitoring (Wen-yao, 2012).

Pharmacokinetics and Drug Delivery

While excluding specific information about drug use and dosage, it is noteworthy that similar imidazole-based compounds are being researched for their role in improving the bioavailability of drugs, particularly in enhancing their delivery to the brain. This research is crucial in the development of more effective pharmaceuticals (Krause et al., 1995).

Inhibitory Effects on Copper Corrosion

Investigations into imidazole derivatives for their inhibitory effects on copper corrosion in acidic media demonstrate their potential in protecting metal surfaces. This application has significance in industries dealing with metal preservation and maintenance (Bereket et al., 2007).

Anti-Cancer Activity Studies

Research into the synthesis and biological activity of certain imidazole-based compounds reveals their potential in anti-cancer activity, particularly against breast cancer. This application is significant in the field of medicinal chemistry and cancer therapy (Karam & Hessoon, 2021).

Safety and Hazards

The safety information for “4-(2-Methyl-1H-imidazol-1-YL)phenol” indicates that it may cause skin irritation, eye irritation, and may be harmful if inhaled . It is recommended to handle the compound with appropriate personal protective equipment .

Biochemical Analysis

Biochemical Properties

4-(2-Methyl-1H-imidazol-1-YL)phenol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the imidazole ring can coordinate with metal ions in metalloenzymes, potentially inhibiting or activating these enzymes. The phenol group can participate in hydrogen bonding and hydrophobic interactions, influencing the binding affinity and specificity of the compound. Studies have shown that this compound can inhibit certain enzymes by binding to their active sites, thereby modulating their activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of kinases and phosphatases, which are crucial for signal transduction. Additionally, this compound can affect the expression of genes involved in oxidative stress response and apoptosis . Its impact on cellular metabolism includes alterations in glycolysis and mitochondrial respiration, highlighting its potential as a metabolic regulator.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. The imidazole ring can chelate metal ions, affecting metalloenzyme function, while the phenol group can form hydrogen bonds with amino acid residues in proteins . These interactions can lead to enzyme inhibition or activation, changes in gene expression, and modulation of signaling pathways. The compound’s ability to interact with multiple targets makes it a versatile tool in biochemical research.

Temporal Effects in Laboratory Settings

The stability and effects of this compound over time in laboratory settings are critical for its application in research. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of light and oxygen . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged enzyme inhibition and changes in gene expression. These temporal effects are essential for understanding the compound’s potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, it can induce adverse effects, including oxidative stress and apoptosis. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications. Toxicological studies have highlighted the importance of careful dose optimization to minimize adverse effects while maximizing therapeutic benefits.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by liver enzymes, including cytochrome P450s, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and metabolite levels. The compound’s impact on metabolic pathways highlights its potential as a modulator of cellular metabolism and its relevance in pharmacokinetics and drug development.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also affected by its interactions with plasma proteins and its ability to cross biological membranes.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can localize to specific cellular compartments, including the cytoplasm, nucleus, and mitochondria . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. The subcellular distribution of this compound can affect its interactions with biomolecules and its overall biochemical activity.

Properties

IUPAC Name

4-(2-methylimidazol-1-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-8-11-6-7-12(8)9-2-4-10(13)5-3-9/h2-7,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJPLOQIJTWHHOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60460106
Record name 4-(2-METHYL-1H-IMIDAZOL-1-YL)PHENOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60460106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81376-54-7
Record name 4-(2-METHYL-1H-IMIDAZOL-1-YL)PHENOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60460106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a 3-neck, 1-liter, round-bottom flask was added 2-methylimidazole (41.0 g, 0.50 mole), 4-bromoanisole (100 g, 0.53 mole) and potassium carbonate (96.0 g, 0.70 mole) in N-methyl-2-pyrrolidinone (300 ml). A small amount of cuprous chloride (2.5 g) was added. The stirred reaction mixture was heated at reflux temperature for 24 hr and then the N-methyl-2-pyrrolidinone and excess bromoanisole gently distilled. The black pot residue was partitioned between toluene and water and a black solid removed by filtration. The toluene layer was extracted with 48% hydrobromic acid (2×200 ml) and the hydrobromic acid solution was heated at reflux temperature 3 hr then stirred at room temperature overnight. The solution was then concentrated, diluted with water (500 ml) and made basic with sodium hydroxide and sodium bicarbonate solutions. The white solid which precipitated was collected and cried and a small amount recrystallized from methanol/isopropyl alcohol. The total yield was 24.88g (28.6% yield), mp 205°-208° C.
Quantity
41 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
96 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
[Compound]
Name
cuprous chloride
Quantity
2.5 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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